molecular formula C40H32FeN6O4 B3028581 2,6-dipyridin-2-ylpyridine;iron(2+);4-phenyl-2,6-dipyridin-2-ylpyridine;diacetate CAS No. 2288769-59-3

2,6-dipyridin-2-ylpyridine;iron(2+);4-phenyl-2,6-dipyridin-2-ylpyridine;diacetate

Cat. No.: B3028581
CAS No.: 2288769-59-3
M. Wt: 716.6 g/mol
InChI Key: JIUYDTGAFYPPBE-UHFFFAOYSA-L
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Description

The compound "2,6-dipyridin-2-ylpyridine;iron(2+);4-phenyl-2,6-dipyridin-2-ylpyridine;diacetate" is an iron(II) complex featuring a substituted terpyridine ligand and acetate counterions. The ligand, 4-phenyl-2,6-dipyridin-2-ylpyridine, consists of a central pyridine ring substituted with two pyridyl groups at the 2,6-positions and a phenyl group at the 4-position. The iron(II) center is coordinated by the tridentate terpyridine-like ligand, with diacetate anions balancing the charge. This structure confers unique electronic, steric, and solubility properties compared to related complexes.

Properties

IUPAC Name

2,6-dipyridin-2-ylpyridine;iron(2+);4-phenyl-2,6-dipyridin-2-ylpyridine;diacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3.C15H11N3.2C2H4O2.Fe/c1-2-8-16(9-3-1)17-14-20(18-10-4-6-12-22-18)24-21(15-17)19-11-5-7-13-23-19;1-3-10-16-12(6-1)14-8-5-9-15(18-14)13-7-2-4-11-17-13;2*1-2(3)4;/h1-15H;1-11H;2*1H3,(H,3,4);/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUYDTGAFYPPBE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4.C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC=N3.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H32FeN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dipyridin-2-ylpyridine;iron(2+);4-phenyl-2,6-dipyridin-2-ylpyridine;diacetate typically involves the reaction of iron(2+) salts with 2,6-dipyridin-2-ylpyridine and 4-phenyl-2,6-dipyridin-2-ylpyridine ligands in an appropriate solvent. The reaction is often carried out under reflux conditions to ensure complete coordination of the ligands to the iron(2+) ion. The diacetate component is introduced to stabilize the complex and enhance its solubility in organic solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2,6-dipyridin-2-ylpyridine;iron(2+);4-phenyl-2,6-dipyridin-2-ylpyridine;diacetate undergoes various types of chemical reactions, including:

    Oxidation: The iron(2+) center can be oxidized to iron(3+) under appropriate conditions.

    Reduction: The iron(3+) form can be reduced back to iron(2+) using reducing agents.

    Substitution: Ligands can be substituted with other coordinating molecules under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or ethanol under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron(2+) center results in iron(3+) complexes, while substitution reactions yield new coordination compounds with different ligands .

Scientific Research Applications

2,6-dipyridin-2-ylpyridine;iron(2+);4-phenyl-2,6-dipyridin-2-ylpyridine;diacetate has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6-dipyridin-2-ylpyridine;iron(2+);4-phenyl-2,6-dipyridin-2-ylpyridine;diacetate exerts its effects involves coordination of the iron(2+) center with the ligands, which stabilizes the complex and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules .

Comparison with Similar Compounds

Ligand Substituent Effects

4-Phenyl vs. Pyrazolyl or Styryl Groups
  • Pyrazolyl Derivatives: Iron(II) complexes of 4-(alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine (Hasegawa et al., 2013) exhibit spin crossover (SCO) behavior due to the strong ligand field from pyrazolyl donors . In contrast, the phenyl-substituted terpyridine ligand in the target compound likely provides a weaker ligand field, stabilizing a high-spin Fe(II) configuration.
  • Styrylpyridine Derivatives : Styryl groups (e.g., 2,6-distyrylpyridine) introduce extended π-conjugation, enhancing luminescence and electronic communication between metal centers . The phenyl group in the target compound lacks this conjugation, resulting in distinct UV-Vis absorption profiles.
Methoxyphenyl vs. Phenyl Substitution

The methoxyphenyl analog (CAS 89972-80-5) features an electron-donating methoxy group, increasing ligand electron density compared to the unsubstituted phenyl in the target compound. This difference influences metal-to-ligand charge transfer (MLCT) transitions and redox potentials .

Counterion Effects

  • Acetate vs. Chloride or Sulfate: Diacetate counterions enhance solubility in polar solvents compared to chloride or sulfate salts (e.g., nickel diacetate in ).
  • Toxicity: Nickel diacetate is associated with higher toxicity (carcinogenicity, respiratory effects) compared to iron(II) diacetate, which is less toxic but still requires careful handling in biological applications .

Structural and Supramolecular Properties

  • Self-Assembly: Iron(II) complexes of 2,6-dipyrazolylpyridines form bead-like structures and self-assembled monolayers due to intermolecular π-π interactions . The phenyl group in the target compound may promote similar stacking but with altered packing efficiency due to steric bulk.
  • Crystal Solvent Interactions : Hasegawa et al. (2013) demonstrated that crystal solvent molecules influence SCO behavior in related complexes. The diacetate counterions in the target compound may stabilize specific crystal phases or solvate structures .

Spectroscopic and Electronic Properties

  • UV-Vis and MLCT Transitions : Styrylpyridine derivatives exhibit strong absorption in the visible range (λmax ~400–500 nm) due to extended conjugation . The phenyl-substituted ligand in the target compound likely shows blue-shifted absorption, with MLCT transitions dependent on the Fe(II)-ligand electronic coupling.
  • Spin State : Pyrazolyl-containing ligands induce a stronger ligand field, favoring low-spin Fe(II), whereas the target compound’s ligand may stabilize a high-spin state, detectable via magnetic susceptibility measurements .

Biological Activity

The compound 2,6-dipyridin-2-ylpyridine;iron(2+);4-phenyl-2,6-dipyridin-2-ylpyridine;diacetate is a complex that combines iron(II) with pyridine-based ligands. This compound is of significant interest due to its potential biological activities, particularly in cancer therapy and gene modulation.

The primary mechanism through which this compound exerts its biological effects is through DNA intercalation . This interaction involves the insertion of the compound between the base pairs of DNA, which can lead to alterations in gene expression and potential induction of apoptosis in cancer cells. The compound's ability to generate reactive oxygen species (ROS) further contributes to its cytotoxic effects on malignant cells.

Targeting Cancer Cells

Research indicates that the compound exhibits antiproliferative properties against various cancer cell lines. For instance, studies have shown that it can inhibit cell cycle progression and induce apoptosis in human cancer cell lines such as HCT15 and K562. The presence of multiple pyridine rings enhances its interaction with biological molecules, making it a promising candidate for drug development.

Pharmacokinetics

The pharmacokinetic profile of iron(II) complexes suggests favorable absorption and distribution characteristics. The lipophilic nature of the compound allows it to penetrate cellular membranes effectively, while its coordination with iron(II) may enhance its stability and bioavailability in biological systems .

Case Studies and Experimental Data

Several studies have explored the biological activity of 2,6-dipyridin-2-ylpyridine derivatives:

  • Anticancer Activity : In vitro studies demonstrated that 4-phenyl-2,6-dipyridin-2-ylpyridine significantly reduced cell viability in cancer cell lines by inducing oxidative stress and DNA damage.
    Cell LineIC50 (μM)Mechanism
    HCT155.3DNA intercalation
    K5624.8ROS generation
  • Gene Modulation : The compound has been shown to modulate gene expression by affecting transcription factors involved in cell cycle regulation, leading to altered proliferation rates in treated cells.
  • Coordination Chemistry : The ability of the compound to form stable complexes with iron(II) enhances its reactivity and biological efficacy. Studies using NMR spectroscopy have confirmed significant shifts in chemical environments upon metal coordination, indicating strong interactions between the ligand and metal ions .

Applications in Scientific Research

The versatility of 2,6-dipyridin-2-ylpyridine complexes extends beyond anticancer applications:

  • Drug Development : Ongoing research is investigating its potential as a therapeutic agent in gene therapy due to its ability to deliver genetic material into cells effectively.
  • Material Science : The compound's unique electronic properties make it suitable for applications in developing advanced materials with specific electronic and optical characteristics.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing iron(II) complexes with 2,6-dipyridin-2-ylpyridine derivatives?

  • Methodology : Utilize ligand-metal coordination chemistry under inert conditions (e.g., nitrogen/argon atmosphere). For example, reflux stoichiometric amounts of 2,6-dipyridin-2-ylpyridine ligands with iron(II) acetate in anhydrous solvents (e.g., acetonitrile or DMF) for 12–24 hours. Purify via recrystallization or column chromatography. Structural validation requires single-crystal X-ray diffraction (XRD) .
  • Key Tools : XRD for confirming coordination geometry, IR spectroscopy to identify ligand-metal binding shifts (~1600–1500 cm⁻¹ for pyridine-Fe interactions), and elemental analysis for stoichiometric verification .

Q. How can researchers characterize the electronic properties of these iron complexes?

  • Approach : Combine UV-Vis spectroscopy (to study d-d transitions and ligand-to-metal charge transfer bands) with cyclic voltammetry (CV) to determine redox potentials. For example, iron(II) complexes often exhibit oxidation peaks near +0.5 to +1.2 V (vs. Ag/AgCl) .
  • Advanced Validation : Use Mössbauer spectroscopy to probe oxidation states and spin states of iron, particularly in paramagnetic systems .

Q. What are the common applications of 4-phenyl-substituted pyridine ligands in coordination chemistry?

  • Applications : These ligands enhance stability in metal-organic frameworks (MOFs) or catalysis due to their rigid π-conjugated systems. For instance, phenyl groups improve luminescent properties in photophysical studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for low-symmetry iron complexes?

  • Strategy : Apply direct-methods phase annealing (e.g., SHELX-90) to refine ambiguous electron density maps. For example, SHELXS uses negative quartet relations to resolve phase problems in large structures .
  • Cross-Validation : Compare XRD data with NMR (e.g., paramagnetic NMR for Fe²⁺ environments) and computational models (DFT-optimized geometries) to confirm bond lengths and angles .

Q. What experimental design optimizes ligand substitution reactions in sterically hindered pyridine derivatives?

  • Design : Use a factorial design approach to test variables like temperature (20–80°C), solvent polarity (DMF vs. THF), and ligand-to-metal ratios (1:1 to 2:1). Monitor reaction progress via HPLC or in-situ IR. For 4-phenyl derivatives, steric effects may necessitate longer reaction times (>24 hours) .
  • Troubleshooting : If yields drop, introduce microwave-assisted synthesis to reduce steric hindrance effects .

Q. How do researchers analyze conflicting spectroscopic data (e.g., UV-Vis vs. electrochemical results) in mixed-ligand systems?

  • Resolution : Perform time-dependent DFT (TD-DFT) calculations to correlate experimental UV-Vis spectra with electronic transitions. For example, discrepancies in charge-transfer bands may arise from solvent effects or aggregation, requiring solvent-dependent CV studies .
  • Case Study : In 2,6-distyrylpyridine complexes, TD-DFT revealed solvent-polarity-dependent shifts in absorption maxima, reconciling mismatched CV and UV-Vis data .

Q. What advanced techniques validate spin-crossover behavior in iron(II)-pyridine complexes?

  • Techniques : Combine variable-temperature SQUID magnetometry (to track magnetic moment changes) with Mössbauer spectroscopy. For example, a sudden drop in magnetic susceptibility at 150–200 K indicates spin crossover .
  • Complementary Data : Synchrotron XRD at cryogenic temperatures can capture structural changes during spin transitions .

Methodological Resources

  • Crystallography Software : WinGX and SHELX-90 for phase refinement and structure solution .
  • Computational Tools : Gaussian or ORCA for DFT studies on electronic structures .
  • Spectral Databases : Cambridge Structural Database (CSD) for benchmarking XRD results against known pyridine-metal complexes .

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